Bis-tom hydrochloride
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Overview
Description
Bis-tom hydrochloride: is a chemical compound with the molecular formula C12H19NS2.ClH. It is also known by its systematic name, benzeneethanamine, .alpha.,4-dimethyl-2,5-bis(methylthio)-, hydrochloride. This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl and methylthio groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-tom hydrochloride typically involves the reaction of benzeneethanamine derivatives with methylthio substituents. One common method includes the alkylation of benzeneethanamine with methylthiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher quantity of the compound. The process involves the same basic synthetic route but is optimized for large-scale production, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Bis-tom hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The methylthio groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.
Major Products:
Scientific Research Applications
Chemistry: Bis-tom hydrochloride is used as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes .
Biology: In biological research, this compound is studied for its potential as a biochemical probe, helping to elucidate the mechanisms of various biological processes .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific molecular pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various fields such as materials science and nanotechnology .
Mechanism of Action
The mechanism of action of bis-tom hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, making this compound a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Bisindolyl maleimides: These compounds share structural similarities with bis-tom hydrochloride and are known for their biological activity, particularly as protein kinase inhibitors.
Bipyridine derivatives: These compounds are used in various applications, including catalysis and materials science, and have structural features that resemble those of this compound.
Bis-pyrimidine derivatives: Known for their antimicrobial and DNA photocleavage activity, these compounds also share some structural similarities with this compound.
Uniqueness: this compound stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in different fields .
Properties
CAS No. |
84910-94-1 |
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Molecular Formula |
C12H20ClNS2 |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
1-[4-methyl-2,5-bis(methylsulfanyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NS2.ClH/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3;/h5,7,9H,6,13H2,1-4H3;1H |
InChI Key |
MWEXNLRJBFQSIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC)CC(C)N)SC.Cl |
Origin of Product |
United States |
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